2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide
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Description
2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Scientific Research Applications
Perspective on Ranolazine and Atrial Fibrillation
Ranolazine's Potential in Treating Atrial Fibrillation
Ranolazine, a compound with a similar structural motif involving piperazine, is primarily used for angina pectoris but has shown potential in treating atrial fibrillation. Pre-clinical and clinical evidence suggests ranolazine's antiarrhythmic activity with atrio-selectivity. Further investigations are needed to fully explore ranolazine's efficacy in atrial fibrillation treatment, including studies on animal models with atrial fibrillation-related remodeling and controlled trials in humans (Hancox & Doggrell, 2010).
Synthesis and Biological Evaluation of Novel Compounds
Novel Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, featuring structural elements such as benzodifuranyl and piperazine, has led to potent COX-1/COX-2 inhibitors. These compounds have exhibited significant analgesic and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Antibacterial, Antifungal, and Anthelmintic Screening
Screening of Piperazine Derivatives for Biological Activities
A series of piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic properties. Certain compounds among these demonstrated significant biological activities, offering a pathway to discovering new therapeutic agents (Khan et al., 2019).
Genotoxicity and Metabolic Activation Studies
Genotoxicity of Piperazine-Based Agonists
In-depth genotoxicity studies on a novel 5-HT2C receptor agonist, which shares a piperazine core with the compound of interest, have shed light on the importance of metabolic activation in evaluating the safety profiles of potential therapeutic agents (Kalgutkar et al., 2007).
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-3-oxo-N-(oxolan-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-14-5-7-17(10-15(14)2)28-24(30)20-13-25-21-8-6-16(11-19(21)22(20)27-28)23(29)26-12-18-4-3-9-31-18/h5-8,10-11,13,18,27H,3-4,9,12H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJAKFFXVFGYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5CCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.